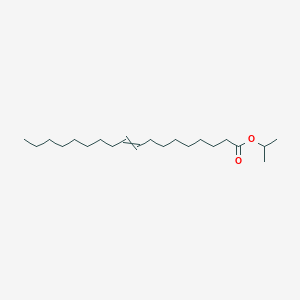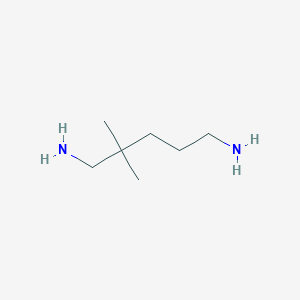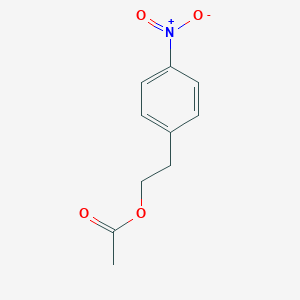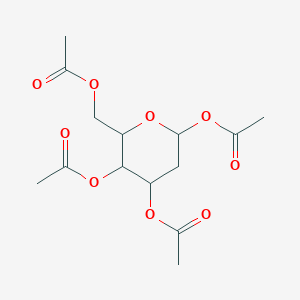
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate
Vue d'ensemble
Description
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of cellulose and has been found to have several interesting properties that make it useful in various fields of study.
Mécanisme D'action
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is a prodrug that can be hydrolyzed to release acetic acid and oxan-2-ylmethyl acetate. The released oxan-2-ylmethyl acetate can then be further hydrolyzed to release oxan-2-ol and acetic acid. The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is still under investigation, but it is believed to be related to the release of oxan-2-ylmethyl acetate and oxan-2-ol.
Effets Biochimiques Et Physiologiques
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been found to have several interesting biochemical and physiological effects. It has been shown to be a potent inhibitor of chitinase, an enzyme that is involved in the degradation of chitin. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a biocompatible material that can be easily modified to suit different applications. However, one limitation of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is that it is a prodrug that requires hydrolysis to release its active components, which can complicate experiments.
Orientations Futures
There are several future directions for the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in scientific research. One potential application is in the development of new drug delivery systems. (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be easily modified to incorporate different drugs and can be targeted to specific tissues or cells. Another potential application is in tissue engineering, where (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a scaffold material for the growth of new tissues. Finally, (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a substrate for enzymatic reactions, which can lead to the development of new biocatalysts for various applications.
Méthodes De Synthèse
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized by the reaction of cellulose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and isolated using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications such as drug delivery, tissue engineering, and as a substrate for enzymatic reactions. It has been found to be a biocompatible material and can be easily modified to suit different applications.
Propriétés
IUPAC Name |
(3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281021 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate | |
CAS RN |
16750-07-5, 16750-06-4 | |
| Record name | NSC50805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





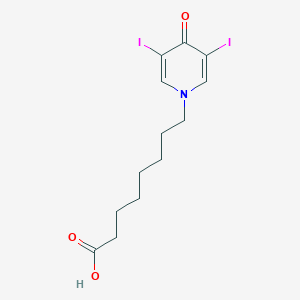

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
